N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide
Description
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with methyl groups at positions 3 and 7, a keto group at position 5, and a picolinamide moiety at position 4. This structure combines aromaticity, hydrogen-bonding capability (via the amide and keto groups), and steric effects from the methyl substituents, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-8-7-21-14-16-9(2)11(13(20)18(8)14)17-12(19)10-5-3-4-6-15-10/h3-7H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMPKIIJZPXKGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core, which is recognized for its biological significance. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazolopyrimidine ring engages in hydrogen bonding and π-π interactions, influencing binding affinity and specificity. This interaction can lead to inhibition of enzyme activity or modulation of receptor signaling pathways, which are crucial in various physiological processes .
1. Anticancer Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds possess high selectivity against MCF-7 (breast cancer) cells and exhibit antitumor properties through apoptosis induction and cell cycle arrest mechanisms .
2. Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against a range of pathogens. It has demonstrated effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections .
3. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. It can modulate the activity of enzymes such as acetylcholinesterase (AChE), which is critical in neurodegenerative diseases like Alzheimer's. Inhibiting AChE can enhance cholinergic neurotransmission, providing therapeutic benefits .
Case Studies and Experimental Data
A series of experimental studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Significant cytotoxicity against MCF-7 cells (IC50 = 12 µM) |
| Study B | Antimicrobial | Effective against Staphylococcus aureus with an MIC of 8 µg/mL |
| Study C | Enzyme Inhibition | AChE inhibition with IC50 = 15 µM |
These studies highlight the compound's potential in various therapeutic areas.
Chemical Reactions Analysis
Oxidation Reactions
The thiazolopyrimidine core and peripheral substituents are susceptible to oxidation. For example, analogous derivatives undergo oxidation under acidic conditions using reagents like potassium permanganate (KMnO₄), leading to potential modifications of methyl groups or aromatic rings.
| Reaction Type | Reagent/Conditions | Expected Outcome |
|---|---|---|
| Oxidation | KMnO₄, acidic medium | Conversion of methyl groups to ketones or carboxylic acids |
Reduction Reactions
The compound’s amide group (picolinamide) and heterocyclic rings may undergo reduction. Lithium aluminum hydride (LiAlH₄) in dry ether is a common reagent for such transformations, potentially reducing amides to amines or altering the thiazolopyrimidine ring’s electronic properties.
| Reaction Type | Reagent/Conditions | Expected Outcome |
|---|---|---|
| Reduction | LiAlH₄, dry ether | Reduction of amide to amine or modification of heterocyclic rings |
Substitution Reactions
The picolinamide substituent and thiazolopyrimidine core provide reactive sites for nucleophilic or electrophilic substitution. For instance, sodium hydride (NaH) in dimethylformamide (DMF) may facilitate substitution via deprotonation, enabling reactions with alkylating agents or other electrophiles.
| Reaction Type | Reagent/Conditions | Expected Outcome |
|---|---|---|
| Substitution | NaH, DMF | Alkylation or acylation at reactive positions |
Hydrolysis
Amide bonds, such as in the picolinamide moiety, are prone to hydrolysis under basic or acidic conditions. This reaction could yield the corresponding carboxylic acid and amine, though structural stability of the thiazolopyrimidine core under these conditions requires validation.
| Reaction Type | Reagent/Conditions | Expected Outcome |
|---|---|---|
| Hydrolysis | HCl/H₂O or NaOH | Cleavage of amide bond to carboxylic acid and amine |
Supramolecular Interactions and Self-Assembly
Thiazolopyrimidine derivatives often exhibit non-covalent interactions (e.g., hydrogen bonding, halogen bonding) in crystalline phases, as observed in analogous systems . The picolinamide group may participate in such interactions, influencing crystal packing and chiral discrimination.
Biological Activity and Functional Group Interactions
While not directly cited for picolinamide derivatives, the thiazolopyrimidine scaffold is known for enzyme inhibition and receptor modulation . The picolinamide moiety may enhance interactions with biological targets (e.g., kinases, receptors) via hydrogen bonding or π-π stacking.
Key Structural Features Influencing Reactivity
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Thiazolopyrimidine core : Contains reactive positions (e.g., C3, C7 methyl groups) for oxidation/reduction.
-
Picolinamide group : Amide functionality allows hydrolysis and substitution reactions.
-
Heteroatom distribution : Sulfur and nitrogen atoms in the core may participate in nucleophilic/electrophilic interactions.
Comparison with Similar Compounds
Functional Implications :
Crystallographic and Hydrogen-Bonding Behavior
The analog in crystallizes in a flattened boat conformation with a dihedral angle of 80.94° between the thiazolo-pyrimidine and benzene rings. Intermolecular C–H···O hydrogen bonds form bifurcated chains along the c-axis (Table 1). By contrast, the target compound’s picolinamide group may promote distinct hydrogen-bonding patterns (e.g., N–H···O or N–H···N interactions), though its crystal structure remains unreported.
Table 1: Key Structural Parameters of Thiazolo[3,2-a]pyrimidine Derivatives
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions:
- S-Alkylation : Reacting 6-substituted-2-thiouracils with phenacyl halides under basic conditions (e.g., K₂CO₃/DMF) to form thioether intermediates.
- Cyclization : Intramolecular cyclization of intermediates at 80–100°C in acetic acid or toluene to form the thiazolopyrimidine core.
- Amidation : Coupling the core with picolinic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt).
Q. How is the molecular structure of this compound validated, and what techniques are critical for conformational analysis?
- X-ray crystallography : Resolves 3D conformation, hydrogen bonding, and π-π stacking interactions (e.g., thiazolopyrimidine core puckering and substituent orientation).
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and optimize geometry.
- Spectroscopy : ¹H/¹³C NMR and IR confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Cytotoxicity : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation. Compare to normal cells (e.g., Chang Liver) for selectivity (Table 1).
- Antimicrobial activity : Broth microdilution to determine MIC against S. aureus and E. coli. Include positive controls (e.g., ciprofloxacin) .
Table 1 : Cytotoxicity of Thiazolopyrimidine Derivatives (Example Data)
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| 1 | M-HeLa | 4.5 | 15 |
| 2 | Chang Liver | 30 | — |
Advanced Research Questions
Q. How can microwave-assisted synthesis improve yield and reaction time for this compound?
- Optimization : Microwave irradiation (100–150°C, 50–100 W) reduces cyclization time from hours to minutes. Solvent choice (e.g., DMF/EtOH mixtures) enhances homogeneity.
- Benefits : Higher yields (>85% vs. 60% conventional), reduced side products. Monitor by in-situ FTIR to track reaction progression .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting antitumor activity?
- Substituent variation : Modify picolinamide substituents (e.g., ethoxy vs. methyl groups) and assess cytotoxicity.
- Computational SAR : Molecular docking (AutoDock Vina) against targets like EGFR or DHFR. Validate binding via SPR (e.g., KD < 10 µM indicates strong affinity).
- In vivo validation : Use xenograft models (e.g., murine breast cancer) to correlate SAR with tumor regression .
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Variables to assess :
- Compound stability : HPLC-MS monitors degradation in serum (e.g., t₁/₂ < 2 hrs suggests poor pharmacokinetics).
- Solubility : Use DSC/TGA to detect polymorphic forms affecting bioavailability.
- Metabolic profiling : LC-MS identifies active metabolites in liver microsomes.
Q. What methodologies are recommended for studying hydrogen-bonding interactions in crystal structures?
- Graph set analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Mercury software.
- Thermal analysis : Correlate H-bond networks with melting points (DSC) and solubility.
- Example : A derivative with intermolecular N–H···O bonds showed higher thermal stability (mp > 200°C) vs. non-H-bonded analogs .
Methodological Notes
- Data interpretation : Use Shapiro-Wilk tests for normality in bioactivity datasets. Apply ANOVA/Tukey HSD for multi-group comparisons.
- Advanced tools : Cryo-EM for large target complexes (e.g., protein-ligand interactions at 3–4 Å resolution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
